molecular formula C20H22N2O10 B1605664 Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- CAS No. 32082-45-4

Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-

Cat. No.: B1605664
CAS No.: 32082-45-4
M. Wt: 450.4 g/mol
InChI Key: JLRXOTNWTNNRCW-UHFFFAOYSA-N
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Description

Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- is a useful research compound. Its molecular formula is C20H22N2O10 and its molecular weight is 450.4 g/mol. The purity is usually 95%.
The exact mass of the compound Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- (CAS No. 75616-63-6) is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to a class of crown ethers and has garnered interest for its applications in various fields including medicinal chemistry and materials science.

  • Molecular Formula : C22H24O8
  • Molecular Weight : 416.42 g/mol
  • Structure : The compound features a hexaoxacyclooctadecane core with multiple functional groups that influence its reactivity and biological interactions.

Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin exhibits several biological activities that are primarily attributed to its ability to interact with biological macromolecules. Key mechanisms include:

  • Metal Ion Complexation : The crown ether structure allows for the encapsulation of metal ions which can modulate enzymatic activities and influence cellular processes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens due to its ability to disrupt microbial membranes.
  • Anticancer Potential : Research indicates that certain derivatives of dibenzo compounds show promise in inhibiting cancer cell proliferation through apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study conducted on various dibenzo derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The compound was effective in inhibiting bacterial growth at low concentrations.
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Cytotoxicity Against Cancer Cells :
    • In vitro tests demonstrated that dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin induces cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
    • Flow cytometry analysis revealed that the compound triggers apoptosis pathways as evidenced by increased annexin V staining.
  • Metal Ion Interaction :
    • A study examining the metal ion binding properties found that the compound can effectively chelate Cu(II) ions. This interaction was shown to enhance the compound's stability and biological efficacy in cellular models.

Toxicological Profile

While the biological activities are promising, it is crucial to evaluate the toxicological aspects of dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin:

  • Acute Toxicity : Animal studies indicate moderate toxicity levels with an LD50 value greater than 2000 mg/kg.
  • Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand potential carcinogenic or mutagenic effects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can selectively target cancerous cells while sparing normal cells. The structure-activity relationship (SAR) of these compounds is crucial for optimizing their efficacy and minimizing toxicity .

2. Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibacterial agents .

Materials Science Applications

1. Polymer Chemistry
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin can serve as a building block in the synthesis of novel polymers with enhanced properties. Its unique structure allows for the incorporation of various functional groups that can modify polymer characteristics such as solubility and thermal stability .

2. Sensor Technology
This compound has potential applications in sensor technology due to its ability to form complexes with metal ions. These complexes can be utilized in the development of sensors for detecting environmental pollutants or biological markers .

Case Studies

StudyFocusFindings
Anticancer Study Evaluated the cytotoxicity of dibenzo derivativesCertain derivatives showed selective toxicity towards HeLa and U87 cell lines with IC50 values ranging from 97.3 µM to 205.7 µM .
Antibacterial Assessment Tested against various bacterial strainsDemonstrated significant antibacterial activity against specific pathogens .
Polymer Synthesis Investigated the use of dibenzo compounds in polymerization reactionsResulted in polymers with enhanced mechanical properties and thermal stability .

Properties

IUPAC Name

11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O10/c23-21(24)15-1-3-17-19(13-15)31-11-7-28-6-10-30-18-4-2-16(22(25)26)14-20(18)32-12-8-27-5-9-29-17/h1-4,13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRXOTNWTNNRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCOC3=C(C=C(C=C3)[N+](=O)[O-])OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326951
Record name NSC623699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32082-45-4
Record name NSC623699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-
Reactant of Route 2
Reactant of Route 2
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-
Reactant of Route 3
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-
Reactant of Route 4
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-
Reactant of Route 5
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-
Reactant of Route 6
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-

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